(1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine
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Overview
Description
(1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzaldehyde and a suitable amine source.
Reaction Conditions: The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an amine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluorophenyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,4-difluorophenyl)ethan-1-amine: Lacks one fluorine atom compared to the trifluorophenyl derivative.
(1S)-1-(2,4,5-trichlorophenyl)ethan-1-amine: Contains chlorine atoms instead of fluorine.
(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine: Contains methyl groups instead of fluorine.
Uniqueness
The presence of three fluorine atoms in (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine imparts unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, distinguishing it from similar compounds.
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1S)-1-(2,4,5-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
WXVUGIYMCYJMSN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1F)F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)N |
Origin of Product |
United States |
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